N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c26-14(12-10-18-4-5-19-12)23-17-22-13(11-28-17)15(27)24-6-8-25(9-7-24)16-20-2-1-3-21-16/h1-5,10-11H,6-9H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDCGBVUJDHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
It is known that similar compounds interact with their targets and cause significant changes that lead to their anti-tubercular activity.
Biochemical Pathways
It is known that similar compounds affect the biochemical pathways of mycobacterium tuberculosis, leading to their anti-tubercular activity.
Pharmacokinetics
It is known that similar compounds are eliminated by both metabolism and renal clearance.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting potential anti-tubercular effects.
Action Environment
It is known that similar compounds are evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, suggesting that they are non-toxic to human cells.
Biological Activity
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, leading to implications in therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H18N6O3. Its synthesis involves multi-step organic reactions, typically starting with the preparation of pyrimidine derivatives and piperazine intermediates. The formation of oxazole and subsequent coupling reactions are crucial in constructing this compound's structure.
Synthesis Steps:
-
Preparation of Pyrimidine-Piperazine Intermediate:
- React pyrimidine derivatives with piperazine using coupling agents like EDCI.
- Reaction conditions: Room temperature, in dichloromethane.
-
Formation of Oxazole Ring:
- Utilize appropriate reagents to facilitate the cyclization required to form the oxazole moiety.
-
Final Coupling:
- Couple the oxazole intermediate with pyrazine derivatives to yield the final product.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
The compound interacts with specific biological targets, such as enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on sterol biosynthesis enzymes in Leishmania species, indicating its potential as an anti-parasitic agent .
Case Studies and Findings
- Anti-Parasitic Activity:
- Anticancer Potential:
- Anti-inflammatory Properties:
Data Tables
| Biological Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-parasitic | Leishmania donovani | Low micromolar | Significant growth inhibition |
| Anticancer | HeLa cells | 1.35 - 2.18 | Moderate activity |
| Anti-inflammatory | RAW264.7 macrophages | Varies | Inhibition of NO production |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogs share key motifs such as piperazine-carboxamide linkages, heterocyclic cores (e.g., oxazole, pyrimidine, pyrazine), and aromatic substituents. Below is a comparative analysis of physicochemical properties (melting points, molecular weights, yields) based on evidence:
Key Observations:
- Melting Points: Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) correlate with higher melting points (e.g., 8h: 245–247°C vs. A3: 196.5–197.8°C ).
- Molecular Weight: Bulky substituents (e.g., benzothiadiazole in C548-3569 ) increase molecular weight significantly.
- Synthetic Yields: Halogenated derivatives (e.g., A3, 57.3% yield ) exhibit moderate yields, while pyrazine-carboxamide derivatives (e.g., 8h, 80% yield ) show improved efficiency.
Structure-Activity Relationships (SAR)
- Piperazine-Carboxamide Linkage: The piperazine-carboxamide group enhances solubility and hydrogen-bonding capacity, critical for target engagement. For example, 8b’s 4-chloro-3-(trifluoromethyl)benzoyl group improves hydrophobic interactions in enzyme binding .
- Heterocyclic Cores: Pyrimidine and pyrazine moieties contribute to π-π stacking and electronic effects. The oxazole ring in the target compound may enhance metabolic stability compared to thienopyrimidine in 8h .
- Substituent Effects: Fluorine or chlorine atoms (e.g., A3 ) improve bioavailability and binding affinity, while nitro groups (e.g., 8h ) may enhance electron-deficient character for specific target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
